2-(3,4-dimethoxyphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
2-(3,4-dimethoxyphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: benzothiadiazine dioxide , is a heterocyclic compound with a complex structure. Let’s break it down:
Core Structure: The compound contains a scaffold, which consists of a seven-membered ring containing sulfur and nitrogen atoms.
Substituents: It has two methoxy (OCH₃) groups on the phenyl ring at positions 3 and 4, and a benzyl (C₆H₅CH₂) group at position 4.
Preparation Methods
Synthetic Routes:
Condensation Reaction: One common synthetic route involves the condensation of with in the presence of an acid catalyst. This forms the core benzothiadiazine ring.
Oxidation: The resulting intermediate undergoes oxidation to form the 1,1-dioxide functionality.
Industrial Production:
- Industrial-scale production typically involves multistep synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Oxidation: The 1,1-dioxide moiety makes the compound susceptible to reduction reactions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like and are used in the synthesis.
Major Products: The final compound itself is the major product.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antiviral, antibacterial, or anticancer agent.
Biological Studies: It may interact with specific receptors or enzymes.
Materials Science: Its unique structure could find applications in materials design.
Mechanism of Action
Targets: It likely interacts with cellular proteins or enzymes.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its benzothiadiazine scaffold sets it apart.
Similar Compounds: Other benzothiadiazine derivatives include and .
Remember, this compound’s potential lies in its diverse applications across various scientific fields
Properties
Molecular Formula |
C23H22N2O6S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C23H22N2O6S/c1-29-18-8-6-7-16(13-18)15-24-19-9-4-5-10-22(19)32(27,28)25(23(24)26)17-11-12-20(30-2)21(14-17)31-3/h4-14H,15H2,1-3H3 |
InChI Key |
GURVDPDLEWTMIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
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